Sanyo Lacquer Bordeaux Pure
Description
Contextualizing Azo Pigments in Contemporary Chemical Research
Azo pigments represent the largest and most important class of synthetic organic pigments, accounting for a significant portion of all organic colorants used in industry. researchgate.netnih.gov Their defining feature is the presence of one or more azo groups (-N=N-) which connect aromatic rings. nih.gov This chromophore is central to their coloristic properties. The specific substituents on the aromatic rings allow for the fine-tuning of the pigment's shade, from yellow and orange to red and brown. researchgate.net
"Sanyo Lacquer Bordeaux Pure," identified with the CAS number 16510-21-7, is a member of this class, specifically an azo lake pigment. chembk.com It is a barium salt derivative of Pigment Red 63. vulcanchem.com Azo lake pigments are formed by precipitating a water-soluble dye with a metallic salt, in this case, barium. This process renders the colorant insoluble, transforming it into a stable pigment. A closely related and widely used azo pigment is Lithol Rubine (Pigment Red 57:1), a calcium salt that is a benchmark for magenta shades in printing inks. sypigment.comchemicalbook.com
Contemporary research into azo pigments focuses on several key areas. One is the synthesis of novel structures to achieve higher performance, such as enhanced lightfastness and thermal stability, to meet the demands of applications like automotive coatings and high-performance plastics. mdpi.com Another area of investigation is the development of more environmentally friendly synthesis processes. researchgate.net Furthermore, there is ongoing research into the tautomerism of azo pigments, as many can exist in either the azo or the more stable hydrazone form, which impacts their color and performance characteristics. researchgate.net
| Compound Name | CAS Number | Molecular Formula | Type |
| This compound | 16510-21-7 | C21H16BaN2O6S | Azo Lake Pigment chembk.com |
| Pigment Red 57:1 (Lithol Rubine BCA) | 5281-04-9 | C18H12CaN2O6S | Monoazo Lake Pigment zeyachem.net |
| Pigment Red 63 | Not specified | Not specified | Azo Pigment vulcanchem.com |
Interdisciplinary Significance of Pigment-Matrix Systems in Material Durability and Performance
The performance of a pigment is not solely dependent on its chemical structure but is profoundly influenced by its interaction with the surrounding medium, known as the matrix. This pigment-matrix system is of great interdisciplinary significance, bridging chemistry, materials science, and engineering. The binder in a paint or the polymer in a plastic encapsulates the pigment particles, and this interaction governs the final properties of the material. mdpi.com
The study of pigment-matrix interactions involves assessing properties such as adhesion, flexibility, and resistance to weathering and chemicals. mdpi.comresearchgate.net For instance, in the conservation of historical artifacts, understanding how pigments are embedded within a binder like lime is essential for preservation. In such systems, the pigment particles become an integral part of the crystalline matrix of calcium carbonate as it forms. mdpi.com Modern research employs techniques to study the degradation of these systems, such as Fourier-transform infrared (FTIR) spectroscopy, to analyze changes in the polymeric matrix after exposure to accelerated aging tests. mdpi.comresearchgate.net
| Property | Significance in Pigment-Matrix Systems | Influencing Factors |
| Dispersion | Affects color strength, gloss, and uniformity. mdpi.com | Pigment particle size, surface treatment, binder chemistry. |
| Adhesion | Ensures the coating or plastic remains intact. mdpi.com | Binder properties, substrate preparation. |
| UV Resistance | Prevents fading and degradation of the material. mdpi.comnanomatrixsecure.com | Pigment chemistry, presence of UV absorbers in the matrix. |
| Thermal Stability | Critical for processing and end-use in high-temperature environments. nanomatrixsecure.com | Pigment's melting/decomposition point, polymer stability. |
| Chemical Resistance | Determines suitability for use in harsh environments. | Pigment insolubility, matrix inertness. |
Scope and Research Questions in the Academic Investigation of Complex Colorants
The academic investigation of complex colorants like "this compound" involves a multi-faceted approach to fully characterize their structure, properties, and behavior. A primary research question is the precise determination of the chemical structure and its influence on the observed color and performance. This often involves a combination of analytical techniques. aaru.edu.jo
A significant challenge in studying colorants, particularly those derived from natural sources or complex industrial processes, is their composition. They are often not single, pure compounds but mixtures of related molecules. rsc.org Therefore, a key research area is the development of sophisticated analytical methods to separate and identify these components. Techniques like High-Performance Liquid Chromatography (HPLC) are frequently used for this purpose. researchgate.netmdpi.com
Once the components are identified, researchers seek to understand their spectroscopic properties. This involves predicting and measuring their absorption and emission of light to understand the origin of their color. rsc.org Modern computational chemistry, using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become a powerful tool for predicting the spectra and colors of molecules, complementing experimental data. chemrxiv.org
Further research questions revolve around the stability and degradation pathways of these colorants. Investigating how pigments fade or change color upon exposure to light, heat, and chemicals is crucial for predicting their long-term performance and for developing more durable materials. oatext.com The interdisciplinary nature of this research is evident, as it requires expertise in synthetic chemistry, analytical chemistry, computational modeling, and materials science to address these complex questions. mdpi.comicmpp.ro
| Research Question | Key Methodologies | Objective |
| Structural Elucidation | Mass Spectrometry, NMR Spectroscopy, X-ray Diffraction | To determine the exact molecular structure and crystalline form. researchgate.netaaru.edu.jo |
| Component Analysis | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) | To separate and quantify individual components in a complex mixture. researchgate.netmdpi.com |
| Color & Spectroscopic Properties | UV-Vis Spectroscopy, Computational Modeling (DFT, TD-DFT) | To understand the relationship between chemical structure and color. rsc.orgchemrxiv.org |
| Stability & Degradation | Accelerated aging tests (UV, heat), Spectroscopic monitoring | To assess the durability and predict the lifespan of the colorant. mdpi.comoatext.com |
| Pigment-Matrix Interaction | Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | To visualize pigment dispersion and its effect on the matrix morphology. mdpi.comicmpp.ro |
Properties
CAS No. |
16510-21-7 |
|---|---|
Molecular Formula |
C6H12N2Si |
Origin of Product |
United States |
Molecular Architecture and Mechanistic Pathways in Pigment Synthesis
Theoretical Frameworks of Azo Chromophore Formation
The vibrant color of azo pigments originates from the azo group (-N=N-), which acts as a chromophore, connected to two aromatic rings. The synthesis of this chromophore is primarily achieved through a two-step process: diazotization followed by azo coupling. nih.govjchemrev.comrsc.org
The formation of the azo chromophore is governed by the principles of reaction kinetics and thermodynamics. The diazotization reaction, which involves the conversion of a primary aromatic amine to a diazonium salt, is typically carried out at low temperatures (0-5 °C) in an acidic medium to ensure the stability of the diazonium salt. nih.govrsc.org The reaction is kinetically favored at these temperatures.
The subsequent azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks an electron-rich coupling component, such as a phenol or an aromatic amine. nih.govrsc.orgwikipedia.org The rate of this reaction is influenced by the pH of the medium. For instance, coupling to phenols is favored under alkaline conditions (pH > 7.5), which increases the concentration of the more reactive phenoxide ion. libretexts.org Conversely, coupling to aromatic amines is more effective in acidic conditions (pH < 6). libretexts.org
Table 1: Key Parameters in Diazo Coupling Reactions
| Parameter | Influence on Reaction | Optimal Conditions (General) |
| Temperature | Affects the stability of the diazonium salt. | 0-5 °C for diazotization. |
| pH | Determines the reactivity of the coupling component. | Acidic for amines, alkaline for phenols. |
| Concentration | Influences the reaction rate and product yield. | Optimized for specific reactants. |
| Solvent | Can affect the solubility of reactants and stability of intermediates. | Water is a common and environmentally friendly solvent. rsc.org |
The electronic properties and, consequently, the color of the resulting azo pigment are significantly influenced by the nature and position of substituent groups on the aromatic rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electronic structure of the molecule, which in turn affects its light absorption characteristics.
Substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum of the dye. pjsir.org For instance, the presence of an electron-withdrawing nitro group can lead to a bathochromic shift. pjsir.org The position of the substituent also plays a crucial role; for example, an ortho-nitro group can have a more pronounced effect than a meta or para-nitro group. rsc.org
The interplay of these substituent effects allows for the fine-tuning of the pigment's color. This principle is fundamental in designing azo dyes with specific desired hues.
Table 2: Effect of Substituents on Azo Dye Color
| Substituent Type | Effect on Electronic Structure | Impact on Color | Example Group |
| Electron-Donating Group (EDG) | Increases electron density in the π-system. | Generally leads to a hypsochromic (blue) shift. | -OCH₃, -NH₂ |
| Electron-Withdrawing Group (EWG) | Decreases electron density in the π-system. | Generally leads to a bathochromic (red) shift. | -NO₂, -CN |
Advanced Synthetic Methodologies for Controlled Pigment Nanostructure Development
Modern pigment synthesis focuses not only on the molecular structure but also on controlling the physical properties of the pigment particles at the nanoscale. The size, shape, and surface chemistry of pigment particles significantly impact their application properties, such as color strength, opacity, and dispersibility. ranbarr.comcambridge.org
Precipitation and crystallization are critical steps in determining the final physical form of the pigment. cambridge.org The process of forming solid crystals from a solution is influenced by factors such as supersaturation, temperature, and the presence of additives. chemeurope.commt.comjongia.com
By carefully controlling these parameters, it is possible to engineer pigment particles with desired characteristics. For example, rapid precipitation at high supersaturation often leads to smaller particles, while slower crystallization at lower supersaturation can produce larger, more well-defined crystals. cambridge.org Agitation is another crucial factor that can influence particle size and distribution. jongia.com
In the context of C.I. Pigment Red 57:1, controlling synthesis conditions such as the concentration of hydrochloric acid and calcium chloride can affect the particle aggregate size and, consequently, the color shade. kci.go.krresearchgate.net
After the initial synthesis, the surface of the pigment particles can be modified to enhance their performance in specific applications. ranbarr.comkoboproductsinc.com Surface treatments can improve properties like dispersibility in different media, weather resistance, and lightfastness. ranbarr.comresearchgate.net
These modifications can be achieved through the adsorption of various substances onto the pigment surface. koboproductsinc.comlankem.com This can involve either physical adsorption (physisorption) or chemical bonding (chemisorption). koboproductsinc.com Common surface treatments include coating the particles with inorganic materials like silica or alumina, or with organic compounds such as resins and surfactants. ranbarr.comlankem.com For azo pigments, surfactants are sometimes used to alter the crystal shape and particle size, which can affect the brightness and hue of the pigment. lankem.com
Green Chemistry Principles in Synthetic Pigment Production
The pigment industry is increasingly adopting green chemistry principles to minimize its environmental impact. This includes developing more efficient synthesis methods, reducing waste, and using less hazardous substances. longdom.org
One approach is the development of one-pot synthesis methods for azo pigments, which can reduce the number of steps and the amount of waste generated. rsc.org Such methods can also allow for the recycling of wastewater and excess reagents. rsc.org Another green approach involves carrying out reactions under solvent-free conditions, for example, by grinding the reactants together at room temperature. longdom.orgresearchgate.net These methods aim to make the production of azo pigments more sustainable and environmentally friendly.
Advanced Spectroscopic and Chromatographic Characterization in Material Science
Vibrational Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, Raman Spectroscopy)
Analysis of Molecular Vibrations and Functional Group Identification
A detailed analysis of the molecular vibrations and specific functional groups for "Sanyo Lacquer Bordeaux Pure" is not available in the public domain.
Application in Polymerization and Degradation Studies
Specific studies on the polymerization and degradation of "this compound" have not been identified in the available literature.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation
Solid-State NMR for Pigment Particle Structure
No solid-state NMR data for "this compound" has been found in public research.
Solution-State NMR for Precursor and Degradation Product Analysis
There is no available solution-state NMR analysis of precursors or degradation products for this specific compound.
Mass Spectrometric Approaches for Complex Mixture Deconvolution and Impurity Profiling (e.g., Py-GC/MS, ToF-SIMS, HPLC-MS)
While Py-GC/MS, ToF-SIMS, and HPLC-MS are powerful techniques for lacquer analysis, specific data and impurity profiles for "this compound" are not documented in accessible sources.
Characterization of Oligomeric and Polymeric By-products
In the synthesis of complex organic pigments and lacquers, the formation of oligomeric and polymeric by-products is a common occurrence. These larger molecules can arise from side reactions or incomplete polymerization processes during manufacturing. Their presence, even in small quantities, can significantly impact the final properties of the pigment, including its color fastness, thermal stability, and dispersibility in various media.
Advanced analytical techniques are employed to detect and characterize these by-products. Size-exclusion chromatography (SEC), for instance, is a powerful tool for separating molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution of any polymeric species present. When coupled with detectors such as multi-angle light scattering (MALS), SEC can provide absolute molecular weight and structural information about these by-products.
Furthermore, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offers a sensitive method for the mass determination of oligomers and polymers, providing insights into the repeating units and end-groups of these unintended species.
Table 1: Hypothetical Oligomeric Species Identified in a Pigment Formulation (Note: This data is illustrative as specific information for "this compound" is not publicly available.)
| By-product ID | Predominant m/z | Repeating Unit Mass | Possible Number of Monomer Units |
| OBP-1 | 850.4 | 150.1 | 5-6 |
| OBP-2 | 1150.6 | 150.1 | 7-8 |
| PBP-1 | > 3000 | 150.1 | > 20 |
Trace Component Analysis in Pigment Formulations
Beyond oligomeric and polymeric by-products, the analysis of trace components is critical for a comprehensive understanding of a pigment formulation. These can include residual reactants, synthetic intermediates, catalysts, and degradation products. The identification and quantification of such trace components are vital for quality control and for understanding the long-term stability of the pigment.
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques for this purpose. HPLC is well-suited for the separation and analysis of non-volatile and thermally labile compounds, while GC-MS is ideal for volatile and semi-volatile trace impurities.
The selection of appropriate chromatographic columns and detection methods is crucial for achieving the necessary sensitivity and selectivity to detect components at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Table 2: Illustrative Trace Components in a Pigment Formulation (Note: This data is illustrative as specific information for "this compound" is not publicly available.)
| Compound Name | Retention Time (min) | Detection Method | Potential Origin |
| Unreacted Monomer A | 5.2 | HPLC-UV | Synthesis Reactant |
| Intermediate B | 12.8 | GC-MS | Incomplete Reaction |
| Catalyst Residue C | 21.5 | LC-MS/MS | Manufacturing Process |
Mechanistic Studies of Environmental Degradation and Material Stability
Photochemical Degradation Pathways of Azo Pigments
The photochemical degradation of azo pigments like Sanyo Lacquer Bordeaux Pure is a primary cause of color fading and material deterioration. This process is initiated by the absorption of light, particularly in the ultraviolet (UV) region, which triggers a series of chemical reactions. The azo linkage (-N=N-) is the principal chromophore in these molecules and is often the most susceptible part of the molecule to photochemical attack. mst.dk
The exposure of azo pigments to light in the presence of oxygen leads to photo-oxidation. This process can occur through two main mechanisms:
Type I reactions: The excited pigment molecule directly reacts with a substrate, such as the polymer matrix, to produce free radicals.
Type II reactions: The excited pigment molecule transfers its energy to molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂).
Both pathways result in the generation of aggressive radical species, such as hydroxyl radicals (•OH), which can indiscriminately attack the pigment molecule and the surrounding matrix. jocpr.commdpi.com Studies on various azo dyes have shown that hydroxyl radicals are often the dominant reactive species in photodegradation. jocpr.com The photo-Fenton process, which generates hydroxyl radicals through the reaction of ferrous ions and hydrogen peroxide under UV light, has been shown to be highly effective in degrading azo dyes. mdpi.commdpi.com The presence of oxygen generally accelerates photo-oxidation. jocpr.com
The general mechanism for the photo-oxidation of an azo dye can be summarized as follows:
Excitation: Azo Dye + hν → (Azo Dye)*
Radical Formation: (Azo Dye)* + O₂ → Azo Dye⁺• + O₂⁻•
Degradation: Azo Dye + •OH/O₂⁻• → Degradation Products
UV radiation directly impacts the integrity of the azo chromophore, leading to a loss of color. The energy from UV photons can be sufficient to break the chemical bonds within the pigment molecule. The primary consequence of UV absorption is the cleavage of the azo bond, which is considered the most labile part of the molecule. mst.dk This cleavage results in the formation of aromatic amines and other smaller molecules, effectively destroying the chromophore and causing the color to fade. nih.gov
Another effect of UV radiation is the induction of photoisomerization of the azobenzene (B91143) group from the more stable trans (E) isomer to the cis (Z) isomer. While this process is often reversible, it can alter the absorption spectrum of the pigment and contribute to color changes. researchgate.net The degradation of the chromophoric group is often accompanied by the opening of the aromatic rings, leading to the complete mineralization of the dye to CO₂, H₂O, and inorganic ions under prolonged exposure. nih.gov
The rate of photochemical degradation is influenced by several factors, including the intensity of the UV radiation, the presence of oxygen and water, and the chemical structure of the azo pigment itself. The presence of electron-donating or electron-withdrawing groups on the aromatic rings can affect the lightfastness of the dye. jocpr.com
Thermo-oxidative Degradation Kinetics in Pigment-Matrix Composites
In many applications, pigments like this compound are dispersed within a polymer matrix to form a composite material. The thermal stability of the pigment and its interaction with the matrix under elevated temperatures and in the presence of oxygen are critical for the durability of the final product. Diarylide pigments, a class of azo pigments, are known to be susceptible to thermal breakdown at temperatures exceeding 200°C. mst.dk
The kinetics of thermo-oxidative degradation can be quantified by determining the degradation rates at different temperatures and calculating the activation energy (Ea) of the process. Thermogravimetric analysis (TGA) is a common technique used to study the thermal degradation of pigment-polymer composites.
Studies on polyester (B1180765) fabrics dyed with an azo dye (C.I. Disperse Red 167) have shown that the presence of the azo dye can influence the thermal stability of the polymer matrix. In some cases, the dyed fabric exhibited a higher activation energy for thermal degradation compared to the undyed fabric, suggesting an inhibiting effect of the dye on the pyrolysis of the polymer. semanticscholar.org This effect might be attributed to the azo group acting as a free radical scavenger. semanticscholar.org
The degradation rate is typically modeled using kinetic equations, such as the Arrhenius equation, which relates the rate constant to temperature and activation energy. The table below presents hypothetical data to illustrate how activation energies for the degradation of a pigment-polymer composite might be determined using different kinetic models.
| Heating Rate (°C/min) | Peak Degradation Temperature (°C) - (Model A) | Peak Degradation Temperature (°C) - (Model B) |
| 5 | 410 | 415 |
| 10 | 425 | 430 |
| 15 | 435 | 440 |
| 20 | 445 | 450 |
This is an interactive table. The values are illustrative and not specific to this compound.
From such data, activation energies can be calculated using methods like the Ozawa-Flynn-Wall method. matec-conferences.org
The thermal degradation of azo pigments leads to the cleavage of the azo bond as a primary step, resulting in the formation of nitrogen gas and aromatic free radicals. tsu.edu These reactive radicals can then undergo further reactions to form a variety of smaller, volatile compounds. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for identifying these degradation products.
For azo dyes, thermal degradation typically yields aromatic amines corresponding to the constituent parts of the original dye molecule. tsu.eduresearchgate.net For example, the thermal degradation of C.I. Disperse Red 167 was found to produce compounds such as acetic acid and 1-amino-2-chloro-4-nitrobenzene through the scission of the N=N and C-O bonds. researchgate.net At higher temperatures, further fragmentation can lead to the formation of simpler aromatic compounds like benzene (B151609) and phenol, as well as carbon dioxide. researchgate.netresearchgate.net
The table below lists potential thermal degradation products of a hypothetical Bordeaux azo pigment, based on common degradation pathways for this class of compounds.
| Potential Degradation Product | Chemical Formula | Precursor Moiety |
| Aniline | C₆H₅NH₂ | Phenylamine derivative |
| Substituted Naphthols | C₁₀H₇OH | Naphthalene derivative |
| Benzene | C₆H₆ | Aromatic ring fragmentation |
| Nitrogen Gas | N₂ | Azo linkage |
This is an interactive table. The listed products are representative of azo pigment degradation and not confirmed for this compound.
Hydrolytic Stability and Leaching Phenomena in Aqueous Environments
The stability of pigments in the presence of water is crucial for the performance of coatings and colored materials exposed to humidity, rain, or cleaning processes.
Azo pigments are generally characterized by their extremely low solubility in water. mst.dkmst.dk This inherent hydrophobicity means that hydrolysis, the chemical breakdown of a compound due to reaction with water, is not considered a significant degradation pathway for azo pigments in the environment. mst.dk Their molecular structure is generally stable against direct cleavage by water under normal environmental conditions.
However, while the pigment itself may be hydrolytically stable, the phenomenon of leaching can occur. Leaching is the process by which the pigment or its degradation products are extracted from the matrix (e.g., a paint film) into the surrounding aqueous environment. mdpi.com This can be influenced by several factors:
UV Radiation: The photochemical degradation of the pigment and the polymer matrix can create smaller, more water-soluble fragments that can then be leached out. mdpi.com
pH of the water: The pH can affect the surface chemistry of the pigment and the matrix, potentially influencing the rate of leaching.
Presence of other chemicals: Surfactants or pollutants in the water can facilitate the extraction of pigment particles or their byproducts.
The leaching of colorants from textiles and other materials is an environmental concern, as it can lead to the contamination of water bodies. tandfonline.com Although azo pigments are designed to be insoluble, continuous exposure to water, especially in combination with sunlight, can lead to a gradual loss of color from a surface due to the slow leaching of the pigment or its photodegradation products. mst.dkmdpi.com
pH-Dependent Degradation Rates and Product Formation
The stability of metal-salt azo pigments is intrinsically linked to the pH of the surrounding environment. The ionic nature of the bond between the azo dye molecule and the metal cation (such as barium or calcium) can be influenced by hydrogen ion concentration, affecting the pigment's insolubility and, consequently, its stability. researchgate.net Azo dyes, in general, exhibit varying stability across the pH spectrum, with degradation rates often accelerating under strongly acidic or alkaline conditions. researchgate.netacs.org For instance, the typical pH range for C.I. Pigment Red 63:1, a closely related calcium salt, is between 7.0 and 8.0, indicating optimal stability in neutral to slightly alkaline conditions. epsilonpigments.com
Degradation is primarily characterized by the cleavage of the azo bond (–N=N–). Under certain conditions, this cleavage can lead to the formation of various degradation products, typically aromatic amines. ijrrjournal.com The specific nature of these products depends on the initial structure of the dye molecule. While precise degradation rate constants for this compound are not available in published literature, a generalized trend can be inferred from studies on other azo dyes.
Table 1: Illustrative pH-Dependent Degradation Trends for Azo Pigments This table is a generalized representation based on typical azo dye behavior and does not represent specific experimental data for this compound.
| pH Condition | Relative Degradation Rate | Primary Degradation Mechanism | Potential Primary Products |
|---|---|---|---|
| Strongly Acidic (pH < 3) | Moderate to High | Acid-catalyzed hydrolysis | Aromatic amines, Sulfonated naphthols |
| Neutral (pH 6-8) | Low | High pigment stability | Minimal degradation |
| Strongly Alkaline (pH > 11) | Moderate | Base-catalyzed reactions | Aromatic amines, Oxidized byproducts |
Environmental Fate and Transport Considerations (Academic Modeling)
The environmental fate and transport of pigments like this compound are governed by their physical and chemical properties, primarily their extremely low water solubility. mst.dk As a metal salt azo pigment, it exists as a particulate solid, which significantly limits its mobility in aqueous systems. mst.dk
Academic models used to predict the transport of chemicals in soil and water, such as MACRO and RZWQM2, rely on input parameters like solubility, soil-water partition coefficients (Kd), and degradation half-lives. mdpi.comresearchgate.net For insoluble pigments, the primary transport mechanisms are not dissolution and advection with water flow, but rather physical transport of the pigment particles themselves, typically through soil erosion and sediment runoff. mdpi.com
Key considerations for modeling the fate of this compound include:
Low Mobility in Soil: Due to its insolubility, the pigment is expected to remain strongly associated with the soil or sediment matrix. Leaching into groundwater is highly unlikely.
Sediment Transport: The primary pathway for distribution in aquatic environments would be through the movement of suspended solids during runoff events. The pigment would likely accumulate in sediment deposits. researchgate.net
Bioavailability: The low solubility also limits the bioavailability of the pigment to aquatic organisms and microorganisms, reducing the potential for bioaccumulation and biodegradation. mst.dk
Without specific experimental data for this pigment, any modeling effort would have to rely on estimated parameters based on the general class of azo pigments, acknowledging that its particulate and insoluble nature is the dominant factor controlling its environmental distribution.
Microbiological and Enzymatic Degradation of Pigment Components
Biocatalytic Cleavage of Azo Linkages
The primary mechanism for the biological degradation of azo dyes is the enzymatic cleavage of the azo bond. mdpi.com This reaction is catalyzed by a class of enzymes known as azoreductases, which are produced by a wide range of bacteria and some fungi. mdpi.comnih.gov Azoreductase activity is typically reductive, occurring most efficiently under anaerobic (low-oxygen) conditions. nih.gov
The reaction involves the transfer of electrons, usually from electron donors like NADH or NADPH, to the azo bond. emergentresearch.orgnih.gov This transfer destabilizes the bond, leading to its cleavage and the formation of two separate aromatic amine molecules. ijrrjournal.comtandfonline.com The insolubility of this compound presents a significant barrier to this process, as enzymes typically act on dissolved substrates. mst.dk Therefore, any biocatalytic cleavage would likely be a very slow, surface-level phenomenon occurring where pigment particles are in direct contact with microbial biofilms, for example in sediments or soil aggregates.
Interaction with Laccase and other Oxidoreductases in Lacquer Systems
In contrast to the reductive cleavage by azoreductases, some microorganisms utilize oxidative enzymes to degrade aromatic compounds. Laccases and other oxidoreductases, such as peroxidases, are notable for their ability to degrade a broad spectrum of pollutants, including some azo dyes. nih.govnih.gov
Laccases are multi-copper oxidases that catalyze the oxidation of phenolic and other aromatic compounds through a free-radical mechanism, using molecular oxygen as the electron acceptor. nih.govscispace.com This oxidative pathway is significant because it can, in some cases, avoid the formation of the potentially carcinogenic aromatic amines that result from reductive cleavage. nih.govnih.gov The degradation of azo dyes by laccase often begins with the oxidation of a hydroxyl or amino group on the dye molecule, initiating a series of reactions that can lead to the breakdown of the chromophore. nih.govmdpi.com
The efficacy of laccase depends on the specific chemical structure of the dye and its redox potential. scispace.com For an insoluble pigment within a lacquer system, the interaction would be limited to the exposed surface of the pigment particles. The polymeric matrix of the lacquer would further encapsulate the pigment, severely restricting access for extracellular enzymes like laccase. Therefore, while laccase-producing fungi present in the environment could theoretically interact with the pigment, significant degradation within a stable lacquer film is considered highly improbable.
Interfacial Chemistry and Pigment Matrix Interactions in Coating Systems
Adhesion Mechanisms and Surface Chemistry of Pigment-Binder Interfaces
The adhesion between a pigment and a binder is a multifaceted phenomenon governed by a combination of physical and chemical interactions. These interactions are fundamental to achieving a stable dispersion and a durable coating film. The surface chemistry of Sanyo Lacquer Bordeaux Pure, dictated by its organic azo structure, the presence of sulfonic acid groups, and the barium salt laking, plays a pivotal role in these adhesion mechanisms.
Effective wetting of the pigment by the liquid lacquer binder is the initial and most critical step in achieving good adhesion and dispersion. Wetting is governed by the surface energies of the pigment and the binder, and the resulting interfacial tension between them. For a liquid to wet a solid surface, the surface energy of the solid must be higher than that of the liquid.
Below is a table with typical interfacial tension and contact angle values for organic pigments in various binder systems, illustrating the range of wetting characteristics that can be expected.
| Pigment Class | Binder System | Interfacial Tension (mN/m) | Contact Angle (°) |
| Azo Pigment | Alkyd Varnish | 5 - 15 | 20 - 40 |
| Phthalocyanine | Epoxy Resin | 3 - 10 | 15 - 35 |
| Quinacridone | Acrylic Resin | 4 - 12 | 18 - 38 |
This table presents illustrative data for similar material classes, as specific experimental values for this compound in urushiol (B600771) lacquer are not publicly available.
To enhance the compatibility between organic pigments and binder systems, surface treatments are often employed. For azo pigments such as this compound, rosin (B192284) treatment is a common practice. Rosin, primarily composed of abietic acid, is adsorbed onto the pigment surface. This treatment can improve the wettability of the pigment by the generally non-polar lacquer binder, leading to a reduction in interfacial tension and promoting better dispersion.
The improved dispersion stability achieved through surface treatment prevents pigment flocculation, which can otherwise lead to color inconsistencies, reduced gloss, and compromised mechanical properties of the final coating. The choice of surface treatment is crucial and must be tailored to the specific pigment and binder chemistry to ensure optimal performance.
Role of the Pigment in Modifying Polymerization and Curing Dynamics of Lacquer Systems
The introduction of a pigment into a lacquer system can significantly influence the polymerization and curing processes of the binder. These effects can be either catalytic, accelerating the curing rate, or inhibitory, slowing it down. The chemical nature of this compound, particularly the presence of barium ions, suggests a potential role in the curing dynamics of urushiol-based lacquers.
Urushiol, the primary component of natural lacquer, polymerizes through an enzyme-catalyzed oxidative process involving the formation of catechol radicals. The metal ions present in pigments can interact with this process. Barium, a divalent metal ion present in this compound, has been shown to act as a catalyst in the curing of phenolic resins, which share chemical similarities with urushiol (both being phenolic compounds).
It is plausible that the barium ions in this compound could exert a catalytic effect on the polymerization of urushiol. This could occur through the formation of metal-catechol complexes that facilitate electron transfer and radical formation, thereby accelerating the cross-linking reactions. Conversely, certain chemical functionalities on the pigment surface could potentially scavenge free radicals, leading to an inhibitory effect. The net effect would depend on the specific chemical environment and curing conditions.
The following table summarizes the potential effects of metal ions on the polymerization of phenolic compounds.
| Metal Ion | Effect on Polymerization | Potential Mechanism |
| Barium (Ba²⁺) | Catalytic | Formation of metal-phenoxide complexes, facilitating cross-linking. |
| Copper (Cu²⁺) | Catalytic | Redox cycling, promoting oxidative coupling. |
| Iron (Fe³⁺) | Catalytic | Lewis acid catalysis, promoting condensation reactions. |
| Zinc (Zn²⁺) | Variable | Can act as a catalyst or inhibitor depending on conditions. |
This table is based on known effects in phenolic resin systems, which may be analogous to urushiol polymerization.
The extent of polymerization, or the cross-linking density, of the lacquer matrix is a critical determinant of the final coating's mechanical properties, such as hardness, flexibility, and chemical resistance. By influencing the polymerization kinetics, this compound can have a direct impact on the final cross-linking density of the urushiol network.
A catalytic effect would likely lead to a higher cross-linking density within a given curing time, potentially resulting in a harder but more brittle film. Conversely, an inhibitory effect would result in a lower cross-linking density, leading to a softer and more flexible coating. The pigment particles can also act as nucleation sites for polymer chain growth, influencing the morphology and homogeneity of the resulting polymer network. The final properties of the pigmented lacquer are therefore a complex function of these pigment-matrix interactions during curing.
Spectroscopic Investigations of Pigment-Matrix Chemical Interactions
Spectroscopic techniques are powerful tools for probing the chemical interactions at the pigment-binder interface. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) can provide valuable insights into the chemical bonding and changes that occur upon incorporation of the pigment into the lacquer matrix.
FTIR Spectroscopy can be used to identify changes in the vibrational modes of the functional groups in both the urushiol binder and the this compound pigment. For instance, shifts in the characteristic peaks of the catechol hydroxyl groups in urushiol could indicate the formation of hydrogen bonds or metal-catechol complexes with the pigment surface.
Raman Spectroscopy is particularly useful for studying azo pigments, as the azo group (-N=N-) has a characteristic Raman signal. nih.gov Changes in the position and intensity of this peak upon interaction with the urushiol matrix can provide information about the local chemical environment and potential electronic interactions. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can analyze the elemental composition and chemical states of the atoms at the pigment-binder interface. XPS could be used to detect the formation of new chemical bonds between the pigment and the binder and to study the orientation of molecules at the surface.
While specific spectroscopic studies on the this compound-urushiol system are not widely published, analysis of similar systems indicates that these techniques are highly effective in elucidating the complex chemical interactions that govern the performance of pigmented coating systems.
Hydrogen Bonding and Charge Transfer Complex Formation
The chemical structure of "this compound" (C.I. Pigment Red 63, barium salt) inherently possesses functional groups that can participate in various intermolecular interactions, significantly influencing its dispersion and stabilization within a polymer binder.
Hydrogen Bonding:
The presence of hydroxyl (-OH) and azo (-N=N-) groups in the molecular structure of the pigment are potential sites for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the azo group can act as hydrogen bond acceptors. In a coating formulation, these groups can form hydrogen bonds with complementary functionalities present in the polymer binder, such as ester, ether, or hydroxyl groups.
The formation of hydrogen bonds between the pigment surface and the polymer matrix is crucial for:
Improved Wetting and Dispersion: Strong pigment-binder interactions facilitate the displacement of air from the pigment surface during the dispersion process, leading to better wetting and a more uniform distribution of pigment particles.
Stabilization Against Flocculation: By creating a layer of adsorbed polymer around the pigment particles, hydrogen bonding helps to prevent their re-agglomeration, which can be detrimental to the gloss and color strength of the coating.
The extent and strength of hydrogen bonding are influenced by the chemical nature of both the pigment and the binder, as well as the presence of solvents and additives in the coating formulation.
Charge Transfer Complex Formation:
Charge transfer complexes can form between electron-donating and electron-accepting species. In the context of a "this compound" pigmented system, the aromatic rings within the pigment's structure can act as electron donors or acceptors, depending on the nature of the surrounding molecules in the polymer matrix.
The formation of such complexes can influence the electronic properties of the pigment and the surrounding matrix, potentially affecting:
Color Properties: The formation of charge transfer complexes can lead to a shift in the absorption spectrum of the pigment, which may alter the final color of the coating.
Photostability: The electronic interactions within a charge transfer complex can influence the pathways of photo-degradation, in some cases enhancing the lightfastness of the pigment.
Further research through spectroscopic techniques would be necessary to definitively identify and quantify the extent of hydrogen bonding and charge transfer complex formation for "this compound" in specific coating systems.
| Interaction Type | Potential Pigment Sites | Potential Binder Sites | Impact on Coating Properties |
| Hydrogen Bonding | Hydroxyl (-OH), Azo (-N=N-) | Ester, Ether, Hydroxyl | Improved dispersion, enhanced adhesion, stabilization |
| Charge Transfer | Aromatic rings | Electron-rich or -deficient moieties | Altered color properties, potential for improved photostability |
Effect of Pigment Loading on Matrix Microstructure
The concentration of "this compound" in a coating formulation, often expressed as the Pigment Volume Concentration (PVC), has a profound impact on the microstructure of the cured film and, consequently, its physical and aesthetic properties.
As the PVC of the pigment increases, the following changes in the matrix microstructure are typically observed:
From Binder-Continuous to Pigment-Packed Structure: At low PVCs, the pigment particles are well-dispersed and separated by the continuous polymer binder. As the PVC increases, the particles come into closer contact, and the system transitions towards a more densely packed structure.
Critical Pigment Volume Concentration (CPVC): A critical point is reached, known as the Critical Pigment Volume Concentration (CPVC), where there is just enough binder to wet the pigment particles and fill the voids between them.
Above CPVC: At PVCs above the CPVC, there is insufficient binder to fill all the interstitial spaces, leading to the incorporation of air voids into the dried film. This results in a porous microstructure.
The changes in microstructure with increasing pigment loading have significant consequences for the properties of the coating:
Gloss: Gloss is generally highest at low PVCs, where the smooth, continuous binder film provides a reflective surface. As the PVC approaches and surpasses the CPVC, the surface becomes rougher due to the protruding pigment particles and the presence of voids, leading to a decrease in gloss and a matte finish.
Mechanical Properties: The tensile strength and flexibility of the coating are typically optimal at PVCs below the CPVC. Above the CPVC, the film becomes more brittle and less resistant to cracking due to the increased porosity and reduced amount of binder to hold the pigment particles together.
Barrier Properties: The permeability of the coating to water and corrosive agents is influenced by the PVC. While a well-packed system just below the CPVC can offer good barrier properties, the introduction of voids above the CPVC creates pathways for the ingress of unwanted substances, reducing the protective function of the coating.
The precise value of the CPVC for "this compound" would depend on its particle size, shape, and surface chemistry, as well as its interaction with the specific binder system used.
| Pigment Loading (PVC) | Matrix Microstructure | Effect on Gloss | Effect on Mechanical Properties | Effect on Barrier Properties |
| Low PVC | Pigment particles well-dispersed in a continuous binder matrix. | High | Good flexibility and adhesion. | Good |
| Approaching CPVC | Pigment particles are closely packed with minimal excess binder. | Decreasing | Increasing hardness, potentially reduced flexibility. | Optimal |
| Above CPVC | Insufficient binder to fill voids between pigment particles; porous structure. | Low (Matte) | Brittle, reduced adhesion and cohesion. | Poor |
Advanced Methodologies for Performance Enhancement and Functionalization
Nanoparticle Engineering for Enhanced Optical and Stability Properties
Nanoparticle engineering of organic pigments like Sanyo Lacquer Bordeaux Pure offers a powerful route to manipulate their interaction with light and improve their durability. By controlling the physical characteristics of the pigment particles at the nanoscale, it is possible to unlock superior performance attributes that are not achievable with conventional micron-sized particles.
Control of Particle Size Distribution and Morphology
The control of particle size, size distribution, and shape is a cornerstone of modern pigment technology. These physical parameters have a profound impact on the final optical and bulk properties of the pigment in its application medium. For this compound, transitioning from microscale to nanoscale particles can significantly alter its performance characteristics.
The relationship between particle size and key optical properties is well-documented. malvernpanalytical.comresearchgate.net Generally, as particle size decreases, properties such as tinting strength and transparency increase due to the larger specific surface area available for light interaction. bruben.com.ar However, there is an optimal size for properties like opacity and scattering power, which is typically around half the wavelength of the light being scattered. malvernpanalytical.comnbchao.com A narrow particle size distribution is crucial for achieving high color brightness and gloss, as a wide distribution can lead to a duller appearance due to light scattering from a mix of fine and coarse particles. nbchao.comkremer-pigmente.comronghannewmaterial.com
Several methods are employed to achieve fine control over pigment particle size. "Top-down" approaches like nanomilling and ultrasonication use high energy to break down larger pigment agglomerates into nanoparticles. abbeymb.com "Bottom-up" synthesis methods offer more precise control by manipulating reaction conditions. This can involve the use of additives such as surfactants or polymers during the pigment's synthesis or finishing stages to direct crystal growth and prevent agglomeration. google.comgoogle.com For instance, resination is a common process for pigments like lithol rubine (a class of pigment similar to Pigment Red 63) to control particle size and enhance color strength. google.com
Table 1: Impact of Particle Size on Pigment Properties
| Property | Effect of Decreasing Particle Size | Optimal Size Range | Rationale |
| Tinting Strength | Increases | < 100 nm | Increased surface area leads to more efficient light absorption. bruben.com.arnbchao.com |
| Opacity/Hiding Power | Increases to a maximum, then decreases | ~ half the wavelength of light (e.g., 200-350 nm) | Balances light scattering and absorption efficiency. malvernpanalytical.comsdc.org.uk |
| Gloss | Increases | < 1 µm, narrow distribution | Smaller particles create a smoother surface, leading to more specular reflection. malvernpanalytical.comronghannewmaterial.com |
| Weather/Light Fastness | Generally Decreases | Larger particles preferred | Smaller particles have a larger surface area, increasing photoreactivity. nbchao.comsdc.org.uk |
| Transparency | Increases | < 100 nm | Particles become too small to effectively scatter visible light. bruben.com.ar |
Quantum Confinement Effects in Pigment Nanocrystals
When the size of pigment particles is reduced to a few nanometers, comparable to the de Broglie wavelength of their electrons, quantum confinement effects can emerge. inflibnet.ac.inlidsen.com This phenomenon, most famously observed in inorganic semiconductor quantum dots (QDs), leads to the discretization of electronic energy levels. wikipedia.orgyoutube.com As a result, the optical properties of the nanocrystals, such as their light absorption and emission wavelengths, become size-dependent. wikipedia.orgyoutube.com Smaller particles exhibit a larger energy gap, causing a "blue shift" to higher-energy (shorter wavelength) absorption and emission. inflibnet.ac.in
While the quantum confinement effect is most pronounced in inorganic semiconductors, research into organic fluorescent nanoparticles suggests that similar size-dependent optical properties can be observed. nih.gov For organic pigments like this compound, reducing particle size to the quantum regime could potentially allow for the fine-tuning of its bordeaux shade. However, the practical application faces challenges, as organic molecules are more susceptible to photobleaching, and achieving the crystalline perfection needed for strong quantum effects is difficult. patsnap.com The primary advantage of inorganic QDs over traditional organic dyes lies in their high photostability and narrow, tunable emission spectra, though their synthesis often involves heavy metals. nih.govpatsnap.com
Table 2: Comparison of Inorganic Quantum Dots and Organic Dyes
| Feature | Inorganic Quantum Dots (QDs) | Organic Dyes/Pigments |
| Composition | Semiconductor nanocrystals (e.g., CdSe, PbS) | Carbon-based molecules (e.g., Azo, Phthalocyanine) |
| Emission Spectrum | Narrow, symmetric, size-tunable researchgate.net | Broad, often asymmetric |
| Absorption Spectrum | Broad, continuous | Specific, narrower bands |
| Photostability | High, resistant to photobleaching patsnap.com | Lower, prone to fading |
| Quantum Yield | High, can exceed 90% patsnap.com | Variable, often lower |
| Toxicity Concerns | Often contain heavy metals (e.g., Cadmium) patsnap.com | Generally lower, but byproducts can be toxic researchgate.net |
Development of Hybrid Organic-Inorganic Pigment Composites
To overcome the stability limitations of organic pigments, researchers have developed hybrid materials that combine the vibrant color of organic chromophores with the robustness of an inorganic host. mdpi.com These composites protect the organic molecule, enhancing its resistance to light, heat, and chemical attack.
Incorporation of Inorganic Substrates for Improved Lightfastness
A key strategy for enhancing the durability of this compound is its incorporation into an inorganic matrix. Materials such as layered double hydroxides (LDHs), bentonite, montmorillonite, and other silicate (B1173343) clays (B1170129) serve as effective hosts. mdpi.comnih.govmdpi.com The organic pigment molecules can be adsorbed onto the surface or intercalated between the layers of the inorganic substrate.
This encapsulation provides several protective benefits. The inorganic host can physically shield the organic chromophore from direct exposure to UV radiation and atmospheric oxygen, which are primary drivers of photo-degradation. nih.gov Furthermore, the confinement within the inorganic structure can restrict molecular vibrations and rotations, dissipating energy that might otherwise lead to photochemical reactions. Studies on hybrid pigments have demonstrated a significant improvement in photostability compared to the pure organic dye. nih.gov For example, visible light-driven photostability tests on anthocyanin-bentonite hybrids showed that the composite was three times more stable than the free dye. nih.gov
Synergy in Degradation Resistance Mechanisms
The enhanced stability of organic-inorganic hybrid pigments arises from a synergy between the two components. The inorganic substrate provides a robust, protective scaffold, while the organic dye provides the desired color. This combination results in a pigment with superior properties to either component alone. researchgate.net
The degradation resistance mechanisms are multifaceted:
UV Shielding: Many inorganic substrates, like certain clays and metal oxides, can absorb or scatter harmful UV radiation before it reaches the organic chromophore.
Prevention of Agglomeration: The inorganic matrix keeps the organic pigment molecules separated, preventing the formation of aggregates. Aggregation can alter the optical properties and in some cases accelerate degradation.
Chemical and Thermal Stability: The rigid inorganic framework provides enhanced thermal stability and protects the organic component from attack by aggressive chemical agents. mdpi.comvibrantz.com
This synergistic approach allows for the creation of high-performance pigments that retain the brilliant color of organic dyes while exhibiting the durability characteristic of inorganic pigments. researchgate.net
Rational Design of Pigment Molecules for Specific Environmental Resistance
Beyond nanoparticle and composite engineering, the fundamental properties of a pigment can be enhanced at the molecular level. Rational molecular design involves the targeted modification of a pigment's chemical structure to improve specific properties, such as lightfastness and resistance to chemical attack. rsc.org
For azo pigments like this compound, several design strategies can be employed. The stability of the azo bond (-N=N-) is critical to its color and durability. The introduction of specific functional groups onto the aromatic rings of the molecule can influence its electronic structure and, consequently, its stability. For example, electron-withdrawing groups can sometimes stabilize the molecule against photo-oxidation. rsc.org
Another advanced strategy is the formation of metal-complex azo dyes. In these pigments, the azo dye acts as a ligand, chelating with a metal ion (e.g., copper, chromium, cobalt). rsc.org The resulting complex often exhibits significantly improved lightfastness and weather resistance because the metal ion can help to dissipate absorbed light energy and stabilize the molecule's electronic state. rsc.org Computational chemistry plays a vital role in this process, allowing researchers to model the properties of new molecular structures and predict their stability before undertaking complex and costly synthesis. rsc.org By understanding the relationship between molecular structure and properties like the HOMO-LUMO energy gap, chemists can design novel pigments with a higher probability of low chronic toxicity and greater environmental resistance. rsc.org
Structure-Performance Relationship Modeling and Prediction
No publicly available research models or predictive studies correlate the specific molecular and crystalline structure of this compound with its performance characteristics, such as color strength, lightfastness, heat stability, and dispersibility.
Computational Chemistry Approaches for Pigment Design
There is no information available in the searched scientific literature detailing the use of computational chemistry, such as Density Functional Theory (DFT) or other molecular modeling techniques, for the design, property prediction, or functionalization of this compound.
Historical and Conservation Chemistry of Pigmented Lacquer Systems
Analytical Case Studies of Historic Lacquer Artifacts Incorporating Red Pigments
The study of historic lacquer artifacts has been revolutionized by the application of advanced analytical techniques, allowing for a deep understanding of their material composition and state of preservation without causing significant damage to the objects.
Application of Advanced Analytical Techniques for Historical Material Characterization
Characterizing the complex, multi-layered structure of historic lacquerware requires a suite of sophisticated analytical methods. asianart.org Non-destructive techniques are prioritized to preserve the integrity of these valuable cultural artifacts. iaea.org Imaging techniques such as infrared reflectography (IR) and UV-induced fluorescence imaging can help reveal underdrawings and previous restorations. iaea.org
For molecular and elemental identification, scientists employ a range of spectroscopic and chromatographic techniques. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a powerful tool for identifying the organic components of lacquer, such as the polymerized urushiol (B600771) matrix and any binding media like drying oils. getty.eduresearchgate.netresearchgate.net This technique involves heating a microscopic sample to break down the complex polymers into smaller, identifiable fragments. getty.eduresearchgate.net Raman spectroscopy and X-ray fluorescence (XRF) are frequently used to identify inorganic pigments. For example, XRF can detect the presence of mercury (Hg) and sulfur (S), indicating the use of the red pigment cinnabar, while identifying iron (Fe) can point to the use of iron oxide red. tandfonline.comnih.gov
These analytical methods provide a detailed "fingerprint" of an artifact, revealing the specific type of lacquer tree sap used, the pigments chosen for coloration, and other materials incorporated into the lacquer layers. researchgate.net
Table 1: Key Analytical Techniques for Red Lacquerware Characterization
| Technique | Information Obtained | Sample Type | Destructive? |
|---|---|---|---|
| Pyrolysis-GC/MS | Identifies organic components (urushiol, oils) | Microscopic solid | Yes (micro-sample) |
| Raman Spectroscopy | Identifies molecular structure of pigments (e.g., cinnabar) | Non-contact or micro | No |
| X-Ray Fluorescence (XRF) | Identifies elemental composition of pigments (e.g., Hg, Fe) | Non-contact | No |
| SEM-EDX | High-resolution imaging and elemental analysis of layers | Microscopic cross-section | Yes (micro-sample) |
Identification of Degradation Markers in Ancient Pigmented Lacquers
The primary cause of lacquer degradation is exposure to ultraviolet (UV) radiation from light. wikipedia.orgrsc.orgyomiuri.co.jpyoutube.com This energy initiates photo-oxidative reactions within the urushiol polymer. Analytical studies can identify the chemical byproducts of this degradation. Infrared spectroscopy, for instance, can detect an increase in carbonyl (C=O) groups and a decrease in carbon-hydrogen (C-H) groups on the lacquer surface, which are clear markers of oxidation. researchgate.net
Analysis using Py-GC/MS on degraded lacquer samples reveals an increase in shorter-chain organic acids, such as dicarboxylic acids, which are not prevalent in well-preserved lacquer. researchgate.net These molecules are fragments of the original long-chain urushiol components that have been broken down by light and oxygen. The combination of UV radiation and moisture is particularly damaging, leading to micro-cracking, loss of gloss, and the formation of cavities on the surface. researchgate.net These physical changes, observable with scanning electron microscopy (SEM), are directly linked to the underlying chemical breakdown of the urushiol network. researchgate.net
Chemical Principles of Pigment Stability in Traditional East Asian Lacquerware
The remarkable durability of East Asian lacquerware stems from the unique chemistry of its primary component, urushiol, and its interaction with the pigments embedded within it. rsc.org
Role of Urushiol Chemistry in Pigment Preservation
Urushiol is a mixture of organic compounds called alkyl catechols. wikipedia.orgrsc.org When the raw tree sap is exposed to oxygen in warm, humid conditions, an enzyme called laccase initiates a complex polymerization process. researchgate.netnih.gov The urushiol molecules cross-link to form a tough, durable, and highly resistant polymeric film. rsc.org
Deterioration Mechanisms of Pigmented Urushi Films
Despite its resilience, pigmented urushi is vulnerable to specific environmental factors. The most significant is photodegradation from UV light. youtube.com The aromatic rings within the urushiol polymer absorb UV energy, leading to the formation of free radicals. These highly reactive species initiate chain reactions that break the polymer network, causing the surface to become brittle and prone to cracking. researchgate.net
The presence of pigments can alter this process. Some mineral pigments, like iron oxides, are very stable and can even offer a degree of UV protection to the urushiol binder. However, other pigments can be more reactive. Cinnabar (mercury sulfide), a common traditional red pigment, can undergo a photochemical transformation where the red hexagonal form converts to a black cubic form, causing a darkening of the color. conservation-wiki.com The breakdown of the surrounding urushiol matrix can also expose pigment particles directly to light and the atmosphere, accelerating their deterioration. researchgate.net Organic red pigments, known as lakes, are particularly susceptible to fading as their complex organic chromophores are broken down by light. europa.eu
Innovative Conservation Science Approaches for Pigmented Lacquer Preservation
Modern conservation of lacquerware balances traditional repair techniques with the principles of minimal intervention and reversibility. conservation-wiki.comasianart.org The primary goal is preventive conservation, which involves controlling the object's environment to slow the rate of deterioration. This includes strict limits on light exposure, maintaining stable temperature and humidity levels, and using proper handling and storage methods. wikipedia.org
When interventive treatment is necessary, conservators are exploring new materials and methods. For consolidation of flaking or powdery lacquer layers, stable and reversible synthetic resins may be chosen over traditional urushi repairs, which are irreversible. conservation-wiki.comasianart.org Research into new protective coatings that can filter UV radiation without altering the appearance of the lacquer surface is an active area of investigation. Any treatment is preceded by a thorough analysis to understand the object's original materials and the nature of the degradation, ensuring that the intervention is appropriate and effective. wikipedia.org The collaboration between conservators and scientists is crucial for developing and evaluating these innovative approaches to preserve these irreplaceable cultural artifacts for future generations. iaea.orgtaylorfrancis.com
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula / Type | Role / Significance |
|---|---|---|
| Urushiol | Mixture of C21H36O2 and related catechols | Primary film-forming monomer of East Asian lacquer. wikipedia.org |
| Cinnabar | HgS | Traditional red mineral pigment. conservation-wiki.com |
| Iron (III) Oxide | Fe2O3 | Traditional red mineral pigment (hematite). researchgate.net |
| Sanyo Lacquer Bordeaux Pure | C21H16BaN2O6S | Modern synthetic red pigment (C.I. Pigment Red 63, barium salt). |
| Carbonyl Group | C=O | Functional group that increases in lacquer during photo-oxidation, a marker of degradation. researchgate.net |
Understanding Solvent Effects on Lacquer-Pigment Systems
The interaction between solvents and pigmented lacquer systems is a critical area of study in conservation science. Solvents are fundamental to many conservation treatments, from surface cleaning to the removal of aged varnish layers. However, their application can also pose significant risks to the integrity of the artwork. The response of a pigmented lacquer to solvent exposure is governed by the chemical properties of the lacquer matrix, the pigment, and the solvent itself.
For a pigment such as this compound, a monoazo lake, its stability within the lacquer matrix is a key concern. While this class of pigments is generally known for good solvent resistance, the potential for bleeding or dissolution in strong organic solvents cannot be entirely dismissed. sypigment.com The choice of solvent is therefore a delicate balance between efficacy and minimizing harm. The evaporation rate of a solvent is a crucial factor; a slower evaporating solvent allows for longer working times but also increases the penetration depth into the lacquer, potentially causing swelling or softening of the matrix. sypigment.com Conversely, a fast-evaporating solvent might not provide sufficient cleaning action and can cause rapid cooling of the surface, leading to condensation and blanching. sypigment.com
Research into the effects of solvents on coatings has highlighted several key properties to consider: sypigment.com
Flash Point: The temperature at which a solvent produces enough vapor to ignite.
Evaporation Rate: How quickly the solvent turns from a liquid to a gas.
Solvent Strength: The ability of the solvent to dissolve other materials.
Conductivity: The ability of the solvent to conduct an electrical current.
The selection of an appropriate solvent system for treating a pigmented lacquer containing this compound would involve careful consideration of these factors to ensure the stability of both the pigment and the surrounding lacquer.
Development of Reversible and Non-Damaging Treatment Methodologies
The principle of reversibility is a cornerstone of modern conservation ethics. mdpi.comsustainability-directory.com This principle dictates that any intervention should be fully removable without causing damage to the original object, allowing for future treatments as conservation science advances. mdpi.com In the context of pigmented lacquers, developing reversible and non-damaging treatment methodologies is particularly challenging due to the complex and often sensitive nature of these materials.
For a lacquer surface pigmented with this compound, treatment methodologies would need to account for the pigment's moderate lightfastness. sypigment.com Prolonged exposure to light, especially UV radiation, can lead to fading or color shifts in organic pigments. mdpi.com Therefore, any conservation treatment should not only be reversible but also minimize light exposure.
Modern conservation practices favor the use of stable, synthetic resins and adhesives that have well-documented aging properties and can be removed with mild solvents. artiscreation.com For example, in the consolidation of flaking lacquer, an adhesive would be chosen that is strong enough to secure the flakes but can be dissolved in a solvent that does not affect the lacquer or the this compound pigment.
The development of non-damaging cleaning systems has also been a major focus of research. Aqueous cleaning systems, often with buffered pH and the addition of chelating agents or surfactants, can be highly effective and less damaging than traditional organic solvents. For a surface containing a metal-complex dye like this compound, the pH of any cleaning solution would need to be carefully controlled to prevent chemical alteration of the pigment.
Ultimately, the development of treatment methodologies for pigmented lacquers is an ongoing process of research and refinement. The goal is to create a toolbox of materials and techniques that allow conservators to address the specific needs of each object while upholding the fundamental principles of reversibility and minimal intervention.
Future Research Directions and Emerging Paradigms
Predictive Modeling of Pigment-Matrix Aging Behavior
The long-term stability and color fidelity of pigments within a lacquer or polymer matrix are critical for their application. Predictive modeling offers a pathway to understanding and forecasting the aging behavior of complex systems like Sanyo Lacquer Bordeaux Pure in its end-use environment.
Kinetic Modeling of Complex Degradation Pathways
The degradation of azo pigments can be a complex process involving multiple simultaneous reactions, including photodegradation, thermal degradation, and chemical attack. nih.govchalcogen.ro Kinetic modeling aims to describe the rates of these reactions to predict the pigment's lifespan and color stability. acs.orgmdpi.commdpi.com
For a monoazo pigment like this compound, degradation often initiates at the azo bond, leading to a loss of color. The process can follow pseudo-first-order kinetics, particularly in photocatalytic degradation scenarios. nih.govresearchgate.net A proposed kinetic model might involve a series of reaction steps where the initial pigment (P) degrades into intermediate species (I) before complete mineralization or formation of non-colored products (M).
A simplified reaction pathway can be represented as: P → k₁ → I → k₂ → M
Where k₁ and k₂ are the rate constants for the respective degradation steps. Studies on similar azo dyes have shown that these rate constants are influenced by factors such as light intensity, temperature, humidity, and the chemical nature of the surrounding polymer matrix. acs.org
Table 1: Hypothetical Kinetic Parameters for Azo Pigment Degradation under Accelerated Weathering
| Parameter | Value | Condition |
| Initial Degradation Rate Constant (k₁) | 1.5 x 10⁻³ min⁻¹ | UV-A exposure (340 nm) |
| Intermediate Degradation Rate Constant (k₂) | 8.7 x 10⁻⁴ min⁻¹ | UV-A exposure (340 nm) |
| Activation Energy (Ea) for k₁ | 45 kJ/mol | Temperature range: 50-70°C |
This table presents illustrative data based on typical values for monoazo pigments to demonstrate the application of kinetic modeling.
Computational Simulations of Pigment-Polymer Interactions
The interaction between the pigment and the surrounding polymer matrix is crucial for the durability of the final product. nih.gov Computational simulations, such as molecular dynamics (MD), provide a molecular-level understanding of these interactions. nih.govresearchgate.netmdpi.com These simulations can model the adsorption of polymer chains onto the pigment surface and predict the binding energy, which is an indicator of compatibility and dispersion stability.
For this compound, key interactions would involve the sulfonic acid group, the carboxylic acid group, and the barium ion with the functional groups of the lacquer's polymer binder. Simulations can help identify which polymer chemistries will most effectively encapsulate the pigment particles, thereby protecting them from environmental degradants. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Pigment Research
High-Throughput Screening for Novel Pigment Discovery
High-throughput screening (HTS) combines automated synthesis and testing with data analysis to rapidly evaluate large libraries of potential new pigment molecules. sigmaaldrich.comrsc.org In the context of azo pigments, HTS could be used to synthesize and test thousands of derivatives of the this compound structure by varying the aromatic amines and coupling agents. The goal would be to identify new pigments with improved properties, such as higher lightfastness or greater thermal stability. sepscience.com Spectrophotometric methods are often employed in HTS for rapid color and degradation assessment. researchgate.netplos.org
Machine learning models can be trained on the data generated from HTS experiments to predict the properties of yet-unsynthesized molecules, further accelerating the discovery process. researchgate.netresearchgate.net
Data-Driven Insights into Material Durability
By analyzing large datasets from weathering studies and other durability tests, machine learning algorithms can identify complex relationships between a pigment's chemical structure, its physical properties, and its long-term performance. resene.co.nzmordorintelligence.com For instance, an ML model could be trained to predict the color fade of a lacquer containing this compound based on its formulation and the environmental conditions it is exposed to. This data-driven approach allows for the optimization of pigment-lacquer systems for specific applications and environments. Deep learning techniques are also being developed to assist in the automatic identification of pigments from analytical data, which is valuable in both quality control and the study of aged materials. rsc.org
Sustainable Chemistry in the Life Cycle of Pigments and Lacquer Systems
The principles of green chemistry are increasingly being applied to the synthesis and application of pigments to minimize their environmental impact. rsc.orgresearchgate.net
For azo pigments like this compound, this includes developing cleaner synthesis routes that reduce waste and avoid the use of hazardous reagents. rsc.org One approach is the use of solid acid catalysts that can be easily recovered and reused. researchgate.net Another area of focus is the development of pigments from renewable resources.
Furthermore, research is being directed towards the bioremediation of wastewater from pigment production and the degradation of azo dyes using microorganisms or green synthesized nanoparticles. chalcogen.ronih.govfrontiersin.org This sustainable approach aims to create a more circular economy for pigments and lacquers, where waste products are minimized and valuable chemicals can be recovered. frontiersin.org
Bio-based and Environmentally Benign Pigment Alternatives
The development of viable, high-performance pigments from renewable biological sources is a primary focus of current research. These bio-based alternatives aim to reduce the reliance on petrochemical feedstocks and mitigate the potential environmental and health concerns associated with some synthetic colorants. The primary categories of these alternatives include pigments derived from plants, microorganisms, and minerals.
Plant-Derived Pigments: Historically, plants have been a traditional source of colorants. Modern science is revisiting these sources with advanced extraction and modification techniques to improve their properties.
Anthocyanins: These water-soluble pigments are responsible for the red, purple, and blue hues in many fruits, flowers, and vegetables. learningplanetinstitute.org While they offer a vibrant palette, their stability is often dependent on pH, which can limit their application. learningplanetinstitute.org
Carotenoids: This class of pigments produces bright yellow, orange, and red colors and is found in a wide variety of plants. rsc.org They are known for their antioxidant properties, adding a functional benefit to their coloring capabilities. rsc.org
Betalains: These pigments, found in plants like beets, produce red-violet and yellow colors. rsc.org They are noted for being more pH-stable than anthocyanins, making them suitable for a broader range of applications. researchgate.net
Microbial Pigments: Microorganisms such as bacteria, fungi, and algae are emerging as highly promising "cell factories" for pigment production. They offer several advantages over plant sources, including rapid growth rates, the potential for cultivation on waste streams, and the ability to be genetically engineered for optimized pigment production. mdpi.com
Fungal Pigments: Species like Monascus purpureus have been traditionally used to produce red pigments for food coloration. researchgate.net More recently, newly isolated strains like Talaromyces aurantiacus are being investigated for producing stable red pigments suitable for applications like screen printing. nih.gov
Bacterial Pigments: Bacteria can produce a wide spectrum of colors. For instance, prodigiosin, a red pigment produced by Serratia marcescens, is being explored for various applications. rsc.org
Algal Pigments: Microalgae are a source of various pigments, including chlorophylls (B1240455) (green), carotenoids (yellow to red), and phycobiliproteins (red or blue). Their ability to be cultivated in bioreactors offers a scalable production platform.
Environmentally Benign Inorganic Pigments: Research is also focused on developing inorganic pigments that avoid the use of heavy metals. For example, iron-red hybrid pigments synthesized from natural nanostructured clay minerals offer a non-toxic and stable alternative with excellent color performance. mdpi.com
The following interactive table summarizes key characteristics of selected bio-based and environmentally benign pigment alternatives.
| Pigment Class | Source Examples | Typical Colors | Key Advantages | Research Challenges |
| Anthocyanins | Berries, red cabbage, grapes | Red, purple, blue | Water-soluble, antioxidant properties | pH sensitivity, lower thermal stability rsc.org |
| Carotenoids | Carrots, tomatoes, algae | Yellow, orange, red | Widespread availability, provitamin A activity | Liposoluble, potential for oxidative degradation |
| Betalains | Beetroot, prickly pear | Red-violet, yellow | High tinctorial strength, good pH stability | Sensitivity to heat and light researchgate.net |
| Microbial Pigments | Monascus sp., Serratia sp. | Red, orange, yellow | Scalable production, potential for genetic optimization | Extraction and purification costs, regulatory approval mdpi.com |
| Mineral-Based | Iron oxides on clay | Red, brown, yellow | High stability (light, heat, chemical), low cost | Color vibrancy may be lower than synthetic alternatives mdpi.com |
Circular Economy Principles in Pigment Manufacturing and Recycling
The traditional linear "take-make-dispose" model is being challenged by the principles of a circular economy, which emphasize waste elimination, the circulation of products and materials, and the regeneration of natural systems. ellenmacarthurfoundation.orgellenmacarthurfoundation.org For the pigment industry, this paradigm shift involves innovations in both manufacturing processes and end-of-life management.
Designing for Circularity: A key principle is the design of pigments and pigmented products for easier recovery and recycling. This requires a collaborative approach across the value chain, from chemical manufacturers to product designers. sustainability-directory.com
Waste Valorization in Manufacturing: A significant area of research is the transformation of waste streams from pigment production into valuable resources. For azo dyes, which constitute a large portion of synthetic organic colorants, this is particularly relevant. rsc.org
Wastewater Recycling: Advanced oxidation processes and biological treatments are being developed to not only decolorize but also degrade azo dyes in wastewater, allowing for the reuse of water in the manufacturing process. mdpi.commdpi.com
Enzymatic Conversion: An innovative strategy involves the use of enzymes, such as azoreductases and laccases, to break down azo dyes in wastewater into non-toxic aromatic amines. nih.gov These amines can then serve as building blocks for the synthesis of other valuable chemicals, effectively creating a closed-loop system where waste is converted into a new feedstock. nih.gov
Recycling of Pigmented Materials: The recovery of pigments from end-of-life products is a critical component of a circular economy.
Adsorption-Desorption Techniques: Research has demonstrated the use of adsorbents like alginate-chitosan beads to effectively remove azo dyes from textile wastewater. neliti.comijeab.comuniba.it The captured dyes can then be desorbed from the beads and potentially reused in new dyeing processes, demonstrating a practical application of circular principles. neliti.comijeab.comuniba.it
Chemical Recycling: For pigmented plastics and textiles, chemical recycling processes aim to break down the polymer matrix and separate the pigment, allowing for the recovery of both materials for use in new products.
The following interactive table outlines key strategies for implementing circular economy principles in the context of azo pigments.
| Circular Strategy | Description | Application Example for Azo Pigments | Key Benefits |
| Design for Disassembly/Recycling | Creating products where pigments can be easily separated from the substrate at the end of life. | Formulating inks that can be readily removed from paper during recycling. | Enhanced recyclability of paper and recovery of pigment. |
| Waste Valorization | Converting manufacturing waste into valuable products. | Enzymatic degradation of azo dye wastewater to produce aromatic amines for chemical synthesis. nih.gov | Reduced waste disposal costs, creation of new revenue streams. |
| Wastewater Reuse | Treating and recycling water used in pigment synthesis and application processes. | Using oxidation-coagulation processes to treat textile effluent for reuse in dyeing. mdpi.com | Reduced water consumption and wastewater discharge. |
| Material Recovery and Reuse | Capturing and reusing pigments from waste streams. | Adsorption of azo dyes onto reusable beads, followed by desorption and re-application in dyeing. uniba.it | Reduced demand for virgin pigments, minimization of pollution. |
The future of pigments like this compound is intrinsically linked to the adoption of these sustainable paradigms. While direct bio-based replacements with identical performance characteristics remain a long-term goal, the principles of the circular economy offer immediate and actionable strategies to improve the environmental profile of existing and future synthetic colorants.
Q & A
Basic Research Questions
Q. What are the primary chemical constituents of Sanyo Lacquer Bordeaux Pure, and which analytical methods are recommended for their identification?
- Methodological Answer: Begin with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and cross-linking patterns. Pair this with gas chromatography-mass spectrometry (GC-MS) to isolate volatile organic compounds (e.g., urushiol derivatives). For non-destructive, rapid assessment, Near-infrared chromatography (NIR) can quantify total phenols and moisture content, though calibration requires >100 samples to build a robust model .
Q. How do traditional lacquer processing methods compare to modern techniques in terms of this compound’s stability and application properties?
- Methodological Answer: Conduct accelerated aging tests (e.g., UV exposure, humidity cycling) on samples processed via traditional sun-drying versus UV curing. Measure hardness (ASTM D3363), gloss (ASTM D523), and adhesion (cross-cut test). UV curing reduces processing time to 2 minutes but may alter polymer networks; compare degradation markers using FTIR post-aging .
Q. What role do solvent formulations play in the application and preservation of this compound?
- Methodological Answer: Test solvent blends (e.g., lacquer thinner with mineral spirits or denatured alcohol) to assess viscosity (viscometry) and drying kinetics (gravimetric analysis). Correlate solvent polarity with film uniformity (microscopy) and chemical stability (FTIR post-curing). Avoid formulations that induce phase separation or inhibit cross-linking .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the synergistic effects of additives (e.g., rosin, tannin) on the mechanical properties of this compound?
- Methodological Answer: Use a factorial design to vary additive concentrations (rosin: 5–20%, tannin: 1–10%). Measure hardness (Shore D), flexibility (mandrel bend test), and chemical resistance (exposure to acids/alkalis). Statistically analyze interactions using ANOVA to identify optimal ratios. Cross-reference results with historical data on Vietnamese lacquer modifications .
Q. What statistical approaches are most effective in resolving contradictions between traditional quality assessments and modern instrumental analyses of this compound?
- Methodological Answer: Apply multivariate regression to correlate subjective metrics (e.g., artisan visual grading) with instrumental data (NIR, FTIR). Validate models via bootstrapping or k-fold cross-validation. Address discrepancies by identifying latent variables (e.g., environmental conditions during tapping) using partial least squares (PLS) regression .
Q. How can interdisciplinary collaboration address gaps in understanding the material provenance and degradation mechanisms of this compound?
- Methodological Answer: Form teams combining chemists, conservators, and historians. Use pyrolysis-GC-MS to trace geographic origin via biomarker analysis (e.g., Japan acid in lacquer wax). Compare degradation pathways (e.g., oxidation vs. hydrolysis) in archival samples using accelerated aging coupled with X-ray photoelectron spectroscopy (XPS) .
Q. What experimental parameters are critical for optimizing UV curing of this compound while minimizing photodegradation?
- Methodological Answer: Vary UV wavelength (UVA vs. UVB), irradiance (W/m²), and exposure duration. Monitor real-time polymerization via real-time FTIR. Post-curing, assess yellowness index (ASTM E313) and carbonyl formation. Balance curing speed with long-term stability by identifying thresholds for irradiance and dose .
Q. How can machine learning improve predictive models for lacquer sap quality assessment using limited datasets?
- Methodological Answer: Train convolutional neural networks (CNNs) on hyperspectral imaging data to predict phenol content from spectral fingerprints. Augment small datasets (<100 samples) via generative adversarial networks (GANs). Validate against traditional NIR models, prioritizing generalizability through transfer learning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
